Increased Lipophilicity (LogP) vs. Unsubstituted and Dimethyl Pyrrole-2-carboxylic Acids
The presence of two ethyl groups at the 3- and 4-positions confers significantly higher lipophilicity to 3,4-diethyl-1H-pyrrole-2-carboxylic acid compared to its unsubstituted and dimethyl-substituted analogs. This is a key differentiator for applications where membrane permeability or organic solvent solubility is critical [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~2.8 |
| Comparator Or Baseline | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid: XLogP3 1.3 [1] / Pyrrole-2-carboxylic acid: Estimated LogP ~0.8 [2] |
| Quantified Difference | Approximately 1.5 to 2.0 log units higher than comparators |
| Conditions | Predicted values from computational models (XLogP3, etc.) |
Why This Matters
This significant increase in lipophilicity can dramatically affect compound solubility, partitioning, and behavior in biological systems or material science applications, making it a distinct choice for researchers needing these specific properties.
- [1] PubChem. 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid. CID 587210. View Source
- [2] PubChem. Pyrrole-2-carboxylic acid. CID 10646. View Source
